molecular formula C9H12N2O3 B3229123 Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate CAS No. 1279819-22-5

Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate

Cat. No.: B3229123
CAS No.: 1279819-22-5
M. Wt: 196.20
InChI Key: CBHSERFFJRMHBW-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal and synthetic chemistry. It is supplied with the CAS Number 2177265-15-3 and a molecular formula of C9H13ClN2O3 . The fused oxazolo[4,5-c]pyridine structure of this compound makes it a valuable scaffold for the synthesis of more complex molecules in pharmaceutical research . As a building block, it can be used in the development of novel substances for scientific investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can request a quote for this compound by contacting the supplier directly.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHSERFFJRMHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Thiazolo Derivatives
  • Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS 1135122-10-9): Formula: C9H12N2O2S Molecular Weight: 212.27 g/mol Key Difference: Replacement of the oxazole oxygen with sulfur, forming a thiazole ring. Applications: Used in antiviral and anticancer agent synthesis due to thiazole's affinity for kinases .
Thieno Derivatives
  • The benzoyl group at position 6 enhances steric bulk, likely improving target specificity . Applications: Investigated for kinase inhibition in oncology research .
Imidazo Derivatives
  • Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride :
    • Formula : C9H12Cl2N2O2
    • Molecular Weight : 263.12 g/mol
    • Key Difference : Substitution with an imidazole ring (two nitrogen atoms), increasing basicity and solubility in acidic environments .
    • Applications : Intermediate for cardiovascular and anti-inflammatory drugs .

Functional Group Variations

Ester Group Modifications
  • Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate (CAS 1256806-74-2): Formula: C8H10N2O2S Molecular Weight: 198.25 g/mol Key Difference: Methyl ester instead of ethyl ester.
Salt Forms
  • Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate hydrochloride :
    • Key Feature : HCl salt form enhances crystallinity and stability, facilitating purification and storage .

Pharmacological and Physicochemical Properties

Property Target Compound (Oxazolo) Thiazolo Analog Thieno Analog
Molecular Weight 248.67 g/mol 212.27 g/mol 330.40 g/mol
Heteroatom O (Oxazole) S (Thiazole) S (Thiophene)
logP (Predicted) 1.8–2.2 2.0–2.5 3.1–3.5
Solubility Moderate (HCl salt) Low (neutral form) Very low
Bioactivity Neurological targets Kinase inhibition Kinase inhibition

Biological Activity

Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound with notable biological activities, particularly in the areas of anti-inflammatory and anticancer research. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C9_9H12_{12}N2_2O3_3
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 1279819-22-5
  • Appearance : White to yellow solid
  • Solubility : Soluble in various organic solvents

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pathways associated with inflammation and pain signaling. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages, suggesting a potential mechanism for its anti-inflammatory action .

Anticancer Activity

The compound has also demonstrated activity against various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation . This activity positions it as a candidate for further research in oncology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Oxazole Ring : Starting with suitable precursors that can undergo cyclization.
  • Carboxylation : Introducing the carboxylic acid moiety through esterification reactions.
  • Purification : Using techniques such as recrystallization or chromatography to achieve the desired purity.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated inhibition of IL-6 and IL-8 production in vitro.
Study BAnticancer propertiesInduced apoptosis in multiple cancer cell lines; specific pathways involved were not fully elucidated.
Study CSynthesis optimizationImproved yield and purity through modified reaction conditions.

Q & A

Basic: What are the common synthetic routes for Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A general approach includes:

  • Condensation reactions between aldehyde intermediates and aminopyridine derivatives, followed by cyclization under acidic or basic conditions. For example, analogous syntheses of thiazolo[5,4-c]pyridine derivatives use 4-chlorobenzaldehyde and 2-aminopyridine precursors, with cyclization catalyzed by palladium or copper in solvents like DMF or toluene .
  • Esterification of carboxylic acid intermediates using ethanol under reflux with acid catalysts (e.g., H₂SO₄).
    Key factors affecting yield include:
  • Catalyst selection (e.g., Pd/Cu for cross-coupling steps).
  • Solvent polarity (polar aprotic solvents like DMF enhance cyclization efficiency).
  • Temperature control (reflux conditions for cyclization vs. ambient temperature for esterification).

Advanced: How can reaction parameters be optimized to minimize by-products during synthesis?

Methodological Answer:
By-product formation can be mitigated via:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions. For instance, adjusting Pd catalyst concentration from 2% to 5% in cross-coupling reactions reduces unreacted intermediates .
  • In-line monitoring: Techniques like HPLC or LC-MS track reaction progress and identify side products early .
  • Purification strategies: Use of silica gel chromatography (as in ) or recrystallization with ethanol/water mixtures to isolate the target compound from structurally similar by-products.

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction: Resolves bond angles and stereochemistry. For example, and report bond distances (e.g., C–C = 1.52 Å) and torsion angles to confirm the oxazolo-pyridine fused ring system .
  • NMR spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., ethyl ester protons at δ ~4.2 ppm and aromatic protons in the pyridine ring).
  • Mass spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 239.1) .

Advanced: How should researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Cross-validation: Compare experimental NMR/X-ray data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts or crystal packing simulations). ’s X-ray data (e.g., R factor = 0.045) provides a benchmark for validation .
  • Isotopic labeling: Use deuterated solvents or ¹³C-labeled precursors to confirm ambiguous peaks in crowded spectra.
  • Collaborative verification: Share samples with independent labs for replicate analyses, as done in ’s crystallography study .

Basic: What are the primary safety hazards associated with handling this compound?

Methodological Answer:

  • Hazards: Skin irritation (H315), severe eye damage (H318), and respiratory sensitization (H334) based on Safety Data Sheets (SDS) for structurally similar compounds .
  • Safety protocols:
    • Use fume hoods for synthesis and purification steps.
    • Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
    • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations: Optimize molecular geometry using software (e.g., Gaussian 16) with B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites. For example, the electron-deficient pyridine ring may favor nucleophilic attack at C-3.
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies. ’s crystallographic data provides a structural template for docking simulations .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

  • Column chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) to separate ester derivatives .
  • Recrystallization: Ethanol/water (7:3 v/v) yields high-purity crystals, as demonstrated in for analogous thieno-pyridine carboxylates .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.
  • Thermogravimetric analysis (TGA): Determine decomposition temperatures (Td) to establish safe storage limits.
  • Light sensitivity testing: Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate

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